molecular formula C14H9Cl2N3O4S B3032409 Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1638767-60-8

Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B3032409
M. Wt: 386.2
InChI Key: PKHCQAGHQIACFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include the formation of diazo compounds, intramolecular coupling, and selective methylation. For instance, the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates was achieved by transforming methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling under acid conditions. This process was found to be regioselective and kinetically controlled, as supported by DFT calculations .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and potential applications. For example, the structure of 7,7'-methylenedipyrrolo[2,3-d]pyrimidine was identified as a by-product during phase-transfer glycosylation, which could serve as a model for studying stacking interactions . Additionally, the reaction of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione led to the formation of complex tetraazatricyclo dodecenes, which upon thermal recyclization, produced spiro compounds with a pyrrolo[2,3-d]pyrimidine core .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can lead to the formation of various derivatives with potential biological activity. For instance, the introduction of dimethyl groups into the benzenesulfonamide ring decreased the binding affinity to carbonic anhydrase isoforms but increased selectivity towards specific isoforms. The presence of a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives significantly increased the affinity to certain carbonic anhydrases, suggesting a pathway for developing more selective inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure and substituents. The synthesis of pyrrolo[3,2-d]pyrimidines from methyl[(N-benzoyl-S-methylisothiocarbamoyl)amino]-1H-pyrrole-2-carboxylate demonstrated the selective conversion to 2-amino-7-(3-pyridinylmethyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-one under specific conditions, highlighting the importance of reaction conditions in determining the final product's properties .

Scientific Research Applications

  • Breast Cancer Treatment

    • Results : Dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives exhibited significant antiproliferative effects on both cell lines, with higher activity against triple-negative breast cancer cells compared to ribociclib, a known CDK4/6 inhibitor .
  • Anti-Inflammatory Properties

    • Results : The most potent derivatives showed IC50 values of 2–10 μM, indicating promising anti-inflammatory effects .
  • Cyclin-Dependent Kinase Inhibition

    • Results : Despite limitations, CDK4/6 inhibitors represent targeted treatment options for breast cancer .
  • Cancer Cell Line Studies

    • Results : The derivatives exhibited significant activity against both cell lines, emphasizing their potential as anticancer agents .
  • Chemical Synthesis

    • Results : Successful synthesis of novel derivatives for further investigation .
  • Cyclization Reactions

    • Results : Formation of pyrido [2,3-d]pyrimidin-5-one derivatives involving acetyl methyl groups and amide carbonyl moieties .

Future Directions

Pyrimidines and their derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 7-(benzenesulfonyl)-2,4-dichloropyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4S/c1-23-13(20)10-7-9-11(15)17-14(16)18-12(9)19(10)24(21,22)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHCQAGHQIACFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118868
Record name 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-7-(phenylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

CAS RN

1638767-60-8
Record name 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-7-(phenylsulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-7-(phenylsulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.